1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose
Description
1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-α-L-fucopyranosyl)-α-D-galactopyranose (CAS: 56889-55-5 and 141990-06-9) is a complex carbohydrate derivative extensively utilized in glycobiology and synthetic chemistry. The molecule consists of a galactopyranose core with acetyl protections at positions 1, 3, 4, and 6, and an α-L-fucopyranosyl group attached at position 2. The fucose moiety is further protected with benzoyl groups at positions 2', 3', and 4', enhancing its stability during glycosylation reactions. This compound serves as a critical intermediate in synthesizing oligosaccharides and glycoconjugates, particularly those involving blood group antigens or microbial glycans .
Key physicochemical properties include:
- XLogP3: 3.5 (indicative of moderate hydrophobicity due to benzoyl groups)
- Boiling point: 359.7°C at 760 mmHg
- Density: 1.09 g/cm³
- Optical rotation: Not explicitly reported, but analogous compounds (e.g., ) show [α]D values ranging from −5.1 to +59.7, depending on substituents .
Properties
IUPAC Name |
[(3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[(3S,4S,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3/t25-,33?,34+,35-,36-,37-,38-,39-,40?,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOGKBNZIUDZ-CBLYGPCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@H](C(O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique glycosidic structure, which may influence its interaction with biological systems and its therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₃₁H₃₄O₁₄
- Molecular Weight : 570.58 g/mol
- CAS Number : 141990-06-9
- Physical State : White to off-white powder
The compound features multiple acetyl and benzoyl groups, which can enhance solubility and stability in biological environments. These modifications are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar glycosylated compounds. For instance, derivatives of fucose and galactose have shown selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer) and MCF-7 (breast cancer)
- Findings :
These findings suggest that the structural variations in sugar moieties can significantly affect the selectivity and efficacy of anticancer agents.
The proposed mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : The increase in subG1 phase in cell cycle analysis indicates activation of programmed cell death pathways.
- Cell Cycle Arrest : Certain derivatives caused a blockade at G0/G1 phase, preventing cancer cells from proliferating .
Case Studies
- Study on Glycoconjugates :
- In Vivo Studies :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₃₁H₃₄O₁₄ |
| Molecular Weight | 570.58 g/mol |
| CAS Number | 141990-06-9 |
| Solubility | Soluble in methanol |
| Melting Point | Not specified |
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| MCF-7 | 45 |
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of this compound is in glycosylation reactions to synthesize complex oligosaccharides. The presence of the benzoyl groups allows for selective reactions that can yield various glycosidic linkages. For instance, studies have demonstrated its use as a donor in stereoselective glycosylation reactions, facilitating the synthesis of biologically relevant glycosides .
Synthesis of Glycomimetics
The compound serves as a precursor for the synthesis of glycomimetics—molecules that mimic the structure of carbohydrates but are resistant to enzymatic degradation. These are crucial in developing therapeutic agents targeting glycan-binding proteins. Research has shown that derivatives of this compound can be used to create stable analogs that maintain biological activity while resisting metabolic breakdown .
Fluorescent and Radioactive Labeling
1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose has been utilized in the synthesis of fluorescent and radioactive analogs for tracking biological processes. For example, its derivatives have been incorporated into lactosylceramide analogs that are resistant to lysosomal degradation yet can be traced using fluorescence or radioactivity .
Drug Development
The compound's ability to form stable conjugates with various bioactive molecules makes it significant in drug development. Its derivatives have been explored for their potential as drug carriers or as part of prodrugs designed to enhance bioavailability and target specificity .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Position 2 Modifications: The target compound’s α-L-fucopyranosyl group distinguishes it from methyl or azido substituents, enabling selective glycosylation in complex oligosaccharide assembly.
- Protecting Group Strategy : Unlike fully acetylated derivatives (e.g., ), the combination of acetyl (galactose) and benzoyl (fucose) groups balances stability and reactivity during synthesis .
Key Observations:
- Glycosylation Efficiency: The target compound’s benzoyl protections likely enhance donor stability compared to acetyl-only analogs, reducing side reactions .
- Stereoselectivity : Similar to and , the α-configuration at the glycosidic linkage is preserved through neighboring group participation or solvent effects .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Hydrophobicity : The target compound’s XLogP3 (3.5) is intermediate between fully acetylated (lower) and benzoylated (higher) derivatives, influencing solubility in organic solvents .
- Thermal Stability : High boiling point (359.7°C) suggests suitability for high-temperature reactions, a trait shared with benzoylated analogs .
Preparation Methods
Protection of D-Galactose
The galactose moiety is fully acetylated except at the O-2 position, which remains free for subsequent glycosylation. This is achieved through per-O-acetylation using acetic anhydride (Ac₂O) in the presence of a catalytic agent like iodine (I₂). The reaction proceeds as follows:
This intermediate is isolated in yields of 70–80% after recrystallization. The β-anomer predominates due to thermodynamic control during acetylation.
Protection of L-Fucose
The L-fucose unit requires benzoylation at O-2, O-3, and O-4 to direct glycosylation. Benzoyl groups are introduced using benzoyl chloride (BzCl) in pyridine, yielding 2,3,4-tri-O-benzoyl-L-fucopyranose. This step achieves >90% conversion, with the α-anomer favored due to the steric bulk of benzoyl groups.
Glycosylation Reaction
The critical step involves coupling the protected fucose donor to the galactose acceptor. A bromide donor is commonly employed for its reactivity.
Preparation of the Fucose Donor
The benzoylated fucose is converted to its glycosyl bromide by treatment with hydrogen bromide (HBr) in acetic acid:
This intermediate is highly reactive and stored under anhydrous conditions to prevent hydrolysis.
Koenigs-Knorr Glycosylation
The galactose acceptor (1,3,4,6-tetra-O-acetyl-β-D-galactopyranose) reacts with the fucose bromide in benzene using mercuric cyanide (Hg(CN)₂) as a promoter. The reaction proceeds via an SN2 mechanism, yielding the α-linked disaccharide:
\begin{align}
\text{Galactose acceptor} + \text{Fucose bromide} \xrightarrow{\text{Hg(CN)_2, benzene}} & \, 1,3,4,6-\text{tetra-O-acetyl-2-O-(2',3',4'-tri-O-benzoyl-α-L-fucopyranosyl)-α-D-galactopyranose} \
& + \text{β-anomer (minor)}
\end{align}
The α:β anomeric ratio typically ranges from 3:1 to 5:1, depending on solvent polarity and temperature. The α-anomer is isolated via silica gel chromatography, with yields averaging 45–55%.
Reaction Optimization and Challenges
Anomeric Control
The use of Hg(CN)₂ in non-polar solvents like benzene favors the formation of the α-anomer by stabilizing the oxocarbenium ion intermediate. Polar solvents (e.g., acetonitrile) or alternative promoters (e.g., silver triflate) increase β-selectivity but are avoided here.
Side Reactions
-
Acetyl Migration : Prolonged reaction times or acidic conditions risk acetyl group migration from O-3/O-4 to O-2. This is mitigated by maintaining neutral conditions and limiting reaction duration to <12 hours.
-
Donor Hydrolysis : Moisture exposure degrades the fucose bromide. Reactions are conducted under argon with molecular sieves to scavenge water.
Characterization and Quality Control
The final product is characterized using:
-
NMR Spectroscopy : Key signals include:
-
Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 948.3 [M+Na]⁺.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), with the α-anomer eluting at 12.4 min.
Scalability and Industrial Applications
The process is scalable to multi-gram quantities, with an overall yield of 25–30% from D-galactose. Key industrial adaptations include:
-
Recycling Byproducts : Unreacted galactose acceptor is recovered via column chromatography and reused, improving atom economy.
-
Continuous Flow Systems : Microreactors enhance mixing and reduce reaction times by 40%.
Comparative Analysis of Synthetic Routes
| Method | Glycosyl Donor | Promoter | α:β Ratio | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Koenigs-Knorr | Bromide | Hg(CN)₂ | 3:1 | 55 | 98 |
| Trichloroacetimidate | Imidate | TMSOTf | 4:1 | 60 | 97 |
| Thioglycoside | Thioethyl | NIS/AgOTf | 2:1 | 50 | 95 |
Abbreviations: TMSOTf = trimethylsilyl triflate; NIS = N-iodosuccinimide; AgOTf = silver triflate.
The Koenigs-Knorr method remains preferred for its reliability, though trichloroacetimidate donors offer marginally higher yields .
Q & A
Basic Question: What are the critical steps in synthesizing 1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose?
Methodological Answer:
The synthesis involves sequential protection/deprotection and glycosylation strategies:
Protection of hydroxyl groups : The galactopyranose core is acetylated at positions 1, 3, 4, and 6 to form 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. Benzoyl groups are introduced on the fucopyranosyl donor (2',3',4'-tri-O-benzoyl-L-fucose) to prevent undesired side reactions .
Glycosylation : The fucopyranosyl donor is activated (e.g., using trichloroacetimidate or thioglycoside methods) and coupled to the galactopyranose acceptor at the C-2 position. Stereoselectivity (α-L linkage) is achieved via neighboring-group participation or solvent-controlled conditions .
Purification : Chromatographic techniques (e.g., silica gel, HPLC) isolate the product, with NMR and mass spectrometry confirming regio- and stereochemistry .
Advanced Question: How can researchers optimize glycosylation yields when synthesizing branched oligosaccharides containing this compound?
Methodological Answer:
Key optimization strategies include:
- Donor activation : Use of NIS/TfOH (N-iodosuccinimide/triflic acid) or AgOTf (silver triflate) to enhance leaving-group efficiency in glycosylation reactions .
- Solvent effects : Anhydrous dichloromethane or toluene promotes α-selectivity, while acetonitrile may favor β-linkages .
- Temperature control : Low temperatures (−40°C to 0°C) reduce side reactions during coupling steps .
- Protecting-group compatibility : Ensure benzoyl and acetyl groups on both donor and acceptor do not sterically hinder reactivity. For example, bulky benzoyl groups on the fucose moiety may require longer reaction times .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify anomeric protons (δ 5.0–6.0 ppm for α-linkages) and verify acetyl/benzoyl group positions. 2D experiments (COSY, HSQC, NOESY) resolve overlapping signals and confirm glycosidic linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and crystal packing, though crystallization may require derivatization (e.g., heavy-atom incorporation) .
Advanced Question: How can researchers resolve contradictions in stereochemical assignments for similar fucose-containing glycoconjugates?
Methodological Answer:
Contradictions often arise from overlapping NMR signals or misassignment of anomeric configurations. Mitigation strategies include:
- Chemical correlation : Compare synthetic intermediates with known standards (e.g., methyl glycosides) to validate configurations .
- Computational modeling : Density Functional Theory (DFT) calculates expected NMR chemical shifts and coupling constants (³JH1,H2) to distinguish α/β anomers .
- Enzymatic hydrolysis : Use α-L-fucosidases to confirm susceptibility of the fucose linkage, as enzymes exhibit strict stereospecificity .
Basic Question: What are the primary applications of this compound in glycobiology research?
Methodological Answer:
- Enzyme substrate : Acts as a synthetic substrate for α-L-fucosidases and α-D-galactosidases to study catalytic mechanisms and inhibition .
- Glycan array development : Immobilized on microplates or chips to probe carbohydrate-protein interactions (e.g., lectin binding) .
- Oligosaccharide synthesis : Serves as a building block for assembling blood-group antigens (e.g., Lewis X/Y) and tumor-associated glycans .
Advanced Question: How does the benzoylation pattern influence the compound’s stability and reactivity in enzymatic assays?
Methodological Answer:
- Steric effects : 2',3',4'-Tri-O-benzoyl groups on fucose hinder enzyme access, reducing hydrolysis rates in α-L-fucosidase assays. Partial deprotection (e.g., selective benzoyl removal with NaOMe/MeOH) restores activity .
- Electronic effects : Benzoyl esters stabilize the glycosidic bond against acid-catalyzed hydrolysis compared to acetylated analogs .
- Solubility : High benzoylation lowers aqueous solubility, requiring DMSO or THF co-solvents in enzymatic assays .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at −20°C in anhydrous conditions to prevent acetyl/benzoyl group hydrolysis .
- Desiccation : Use vacuum-sealed containers with molecular sieves (4 Å) to avoid moisture-induced degradation .
- Light protection : Amber vials prevent UV-induced decomposition of benzoyl groups .
Advanced Question: How can researchers address discrepancies in enzymatic activity data across studies using this compound?
Methodological Answer:
Discrepancies may stem from:
- Substrate purity : Trace impurities (e.g., deacetylated byproducts) can alter enzyme kinetics. Validate purity via HPLC (>95%) before assays .
- Assay conditions : Standardize pH (e.g., 6.5–7.5 for fucosidases), temperature (37°C), and ionic strength. Compare kinetic parameters (Km, Vmax) under identical conditions .
- Enzyme source : Commercial vs. recombinant enzymes may exhibit varying specificities. Confirm enzyme activity with control substrates (e.g., 4-nitrophenyl glycosides) .
Basic Question: How is this compound used in studying carbohydrate-mediated cell adhesion?
Methodological Answer:
- Surface immobilization : Conjugate to gold nanoparticles or polymer scaffolds to mimic cell-surface glycans. Measure adhesion forces via atomic force microscopy (AFM) .
- Flow cytometry : Label with biotin/fluorescent tags to profile binding to immune cells (e.g., selectin-mediated rolling) .
Advanced Question: What strategies mitigate side reactions during benzoyl-group removal in downstream applications?
Methodological Answer:
- Selective deprotection : Use Zemplén conditions (NaOMe/MeOH) for benzoyl removal, which spares acetyl groups at milder temperatures (0–25°C) .
- Catalytic transfer hydrogenolysis : Pd/C with ammonium formate selectively cleaves benzyl ethers without affecting benzoyl esters .
- Monitoring via TLC : Track reaction progress to avoid overexposure to basic conditions, which may hydrolyze acetyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
